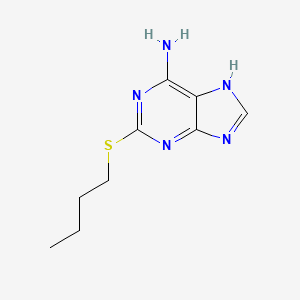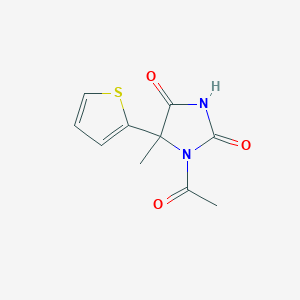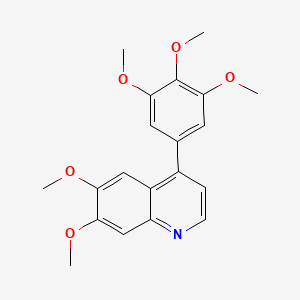
N-Ethyl-p-chloro-amphetamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-p-chloro-amphetamine, also known as 1-(4-chlorophenyl)-N-ethyl-2-propanamine, is a chemical compound belonging to the amphetamine class. It is structurally characterized by the presence of a chlorine atom on the para position of the phenyl ring and an ethyl group attached to the nitrogen atom. This compound is known for its stimulant properties and has been studied for its effects on the central nervous system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-p-chloro-amphetamine typically involves the alkylation of p-chloroamphetamine with ethyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to around 80-100°C for several hours to ensure complete alkylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
N-Ethyl-p-chloro-amphetamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amphetamines with different functional groups on the phenyl ring.
科学的研究の応用
N-Ethyl-p-chloro-amphetamine has been extensively studied for its effects on the central nervous system. It is used as a pharmacological tool to investigate the release of neurotransmitters such as serotonin and dopamine. The compound has applications in:
Chemistry: Used in the synthesis of other amphetamine derivatives.
Biology: Studied for its effects on neurotransmitter release and uptake.
Medicine: Investigated for potential therapeutic uses in treating conditions like depression and attention deficit hyperactivity disorder (ADHD).
Industry: Used in the development of new psychoactive substances and as a reference standard in forensic analysis.
作用機序
N-Ethyl-p-chloro-amphetamine exerts its effects primarily by increasing the release of serotonin and dopamine in the brain. It acts on the serotonin transporter (SERT) and dopamine transporter (DAT), leading to increased levels of these neurotransmitters in the synaptic cleft. The compound also affects the vesicular monoamine transporter (VMAT2), which is involved in the storage and release of neurotransmitters.
類似化合物との比較
Similar Compounds
Etilamfetamine: Similar in structure but with an ethyl group instead of a chlorine atom on the phenyl ring.
Methamphetamine: Similar in structure but with a methyl group instead of an ethyl group on the nitrogen atom.
Fenfluramine: Contains a trifluoromethyl group on the phenyl ring.
Uniqueness
N-Ethyl-p-chloro-amphetamine is unique due to the presence of both an ethyl group on the nitrogen atom and a chlorine atom on the para position of the phenyl ring. This combination of functional groups imparts distinct pharmacological properties, making it a valuable compound for research in neuropharmacology.
特性
CAS番号 |
2275-67-4 |
|---|---|
分子式 |
C11H16ClN |
分子量 |
197.70 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-N-ethylpropan-2-amine |
InChI |
InChI=1S/C11H16ClN/c1-3-13-9(2)8-10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3 |
InChIキー |
PRKDJWMNZDSUPT-UHFFFAOYSA-N |
正規SMILES |
CCNC(C)CC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


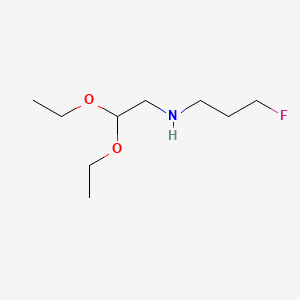
![[Bis(ethylsulfonyl)methyl]benzene](/img/structure/B14008801.png)
![N-[2-[4-(3-chloro-4-methoxyphenyl)phenyl]ethyl]acetamide](/img/structure/B14008805.png)
![n-[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]-9-ethyl-9h-carbazol-3-amine](/img/structure/B14008810.png)
![Tetramethyl [1,1'-biphenyl]-2,2',6,6'-tetracarboxylate](/img/structure/B14008822.png)
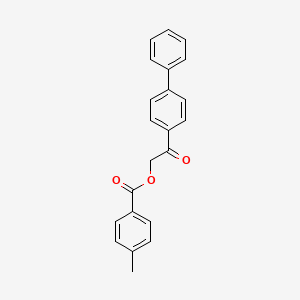
![2-[3-Chloro-3-(4-methoxyphenyl)prop-2-enylidene]malononitrile](/img/structure/B14008831.png)
![1-(4a(2)-Amino[1,1a(2)-biphenyl]-3-yl)ethanone](/img/structure/B14008841.png)

![benzyl N-[1-[(2-hydrazinyl-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B14008849.png)
